methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups.
Preparation Methods
The synthesis of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4,8-dimethylcoumarin, which is then reacted with diethylaminoethyl chloride in the presence of a base such as potassium carbonate to form the intermediate product. This intermediate is further reacted with methyl chloroacetate under basic conditions to yield the final compound .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, the compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other coumarin derivatives such as:
7-diethylamino-4-methylcoumarin: Known for its strong fluorescence and use in optical applications.
Warfarin: A well-known anticoagulant used in medicine.
Umbelliferone: A natural coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N1O5, with a molecular weight of approximately 335.34 g/mol. The compound features a chromenone backbone, which is significant due to its structural properties that may confer various biological activities.
Anticancer Properties
Research indicates that chromenone derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 breast cancer cells, showcasing potent cytotoxicity . This suggests that this compound may also possess similar anticancer properties due to its structural similarities.
The mechanism by which chromenone derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, they may inhibit tumor-associated carbonic anhydrase (hCA IX), which is implicated in tumor growth and metastasis . Further studies are required to elucidate the exact mechanisms of action for this specific compound.
Anti-inflammatory Activity
Chromones have been reported to exhibit anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways and reduce cytokine production, which is crucial in various inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromenone Backbone : This can be achieved through condensation reactions involving appropriate starting materials.
- Introduction of the Diethylamino Group : This step is crucial for enhancing the biological activity of the compound.
- Esterification : The final step involves esterification to form the methyl ester derivative.
Table: Synthesis Steps and Conditions
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Condensation | Mild heat, solvent A | 85% |
2 | N-Alkylation | Room temperature | 90% |
3 | Esterification | Acid catalysis | 95% |
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. This compound exhibited promising results comparable to known anticancer agents .
- Inflammation Modulation : Another research effort focused on evaluating the anti-inflammatory effects of chromenones in animal models. Results indicated a significant reduction in inflammatory markers upon treatment with related compounds .
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H25NO6/c1-6-21(7-2)17(22)11-26-16-9-8-14-12(3)15(10-18(23)25-5)20(24)27-19(14)13(16)4/h8-9H,6-7,10-11H2,1-5H3 |
InChI Key |
VHYGGFFZKIZZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
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